molecular formula C17H16O B14715687 9-Anthracenepropanol CAS No. 22689-05-0

9-Anthracenepropanol

Cat. No.: B14715687
CAS No.: 22689-05-0
M. Wt: 236.31 g/mol
InChI Key: QSWUCIYIVJMUMB-UHFFFAOYSA-N
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Description

9-Anthracenepropanol is an organic compound derived from anthracene, characterized by a hydroxyl group attached to a three-carbon chain at the 9-position of the anthracene ring. This compound is known for its applications in various fields, including organic synthesis and material science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Anthracenepropanol can be synthesized through several methods. One common approach involves the hydrogenation of 9-anthracenecarboxaldehyde. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products: The major products formed from these reactions include 9-anthracenecarboxaldehyde, 9-anthracenemethanol, and various substituted anthracene derivatives.

Scientific Research Applications

9-Anthracenepropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Anthracenepropanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various chemical reactions. In biological systems, its derivatives may interact with cellular components, affecting biochemical pathways and exhibiting therapeutic effects.

Comparison with Similar Compounds

    9-Anthracenemethanol: Similar in structure but with a shorter carbon chain.

    9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene.

    9-Anthracenecarboxylic acid: Contains a carboxyl group at the 9-position.

Uniqueness: 9-Anthracenepropanol is unique due to its three-carbon chain, which provides distinct reactivity and properties compared to its shorter-chain counterparts. This structural difference allows for a broader range of chemical modifications and applications .

Properties

CAS No.

22689-05-0

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

3-anthracen-9-ylpropan-1-ol

InChI

InChI=1S/C17H16O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12,18H,5,10-11H2

InChI Key

QSWUCIYIVJMUMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCO

Origin of Product

United States

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